molecular formula C10H10BrN3OS B14898369 n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide

n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide

Cat. No.: B14898369
M. Wt: 300.18 g/mol
InChI Key: YDDLGVKELMWAGR-UHFFFAOYSA-N
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Description

n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide: is a compound that features an imidazole ring, a bromothiophene moiety, and a carboxamide group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of glyoxal and ammonia to form the imidazole ring, followed by subsequent reactions to introduce the bromothiophene and carboxamide functionalities .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize catalysts and specific reaction conditions to ensure efficient production. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The imidazole ring is known for its biological activity, and the presence of the bromothiophene moiety can enhance its efficacy .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The bromothiophene moiety can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Uniqueness: n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide is unique due to the presence of the bromothiophene moiety, which can enhance its biological activity and provide additional functionalization options. This makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C10H10BrN3OS

Molecular Weight

300.18 g/mol

IUPAC Name

3-bromo-N-(2-imidazol-1-ylethyl)thiophene-2-carboxamide

InChI

InChI=1S/C10H10BrN3OS/c11-8-1-6-16-9(8)10(15)13-3-5-14-4-2-12-7-14/h1-2,4,6-7H,3,5H2,(H,13,15)

InChI Key

YDDLGVKELMWAGR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C(=O)NCCN2C=CN=C2

Origin of Product

United States

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